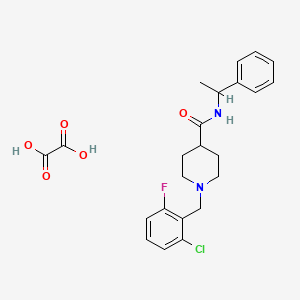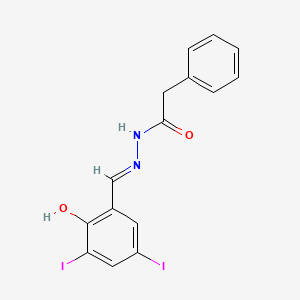![molecular formula C16H22N4OS B6104974 1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]-2-(1,3-thiazol-2-yl)piperidine](/img/structure/B6104974.png)
1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]-2-(1,3-thiazol-2-yl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]-2-(1,3-thiazol-2-yl)piperidine, also known as DPP-4 inhibitor, is a class of drugs used for the treatment of type 2 diabetes. It works by inhibiting the dipeptidyl peptidase-4 (DPP-4) enzyme, which is responsible for the degradation of incretin hormones that regulate glucose metabolism.
Mecanismo De Acción
1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]-2-(1,3-thiazol-2-yl)piperidine inhibitors work by inhibiting the this compound enzyme, which is responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting this compound, this compound inhibitors increase the levels of GLP-1 and GIP, which stimulate insulin secretion, inhibit glucagon secretion, and slow gastric emptying, resulting in improved glucose control.
Biochemical and Physiological Effects:
This compound inhibitors have several biochemical and physiological effects, including increased insulin secretion, decreased glucagon secretion, delayed gastric emptying, and reduced hepatic glucose production. In addition, this compound inhibitors have been found to have anti-inflammatory and anti-oxidant properties, as well as cardiovascular and renal protective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]-2-(1,3-thiazol-2-yl)piperidine inhibitors in lab experiments include their specificity for the this compound enzyme, their well-established mechanism of action, and their availability in both in vitro and in vivo models. The limitations of using this compound inhibitors in lab experiments include their potential off-target effects, their variable pharmacokinetics, and the need for careful dosing and monitoring.
Direcciones Futuras
For 1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]-2-(1,3-thiazol-2-yl)piperidine inhibitors include the development of more potent and selective inhibitors, the investigation of their cardiovascular and renal protective effects, and the exploration of their potential in the treatment of other metabolic disorders such as obesity and non-alcoholic fatty liver disease. In addition, the use of this compound inhibitors in combination with other antidiabetic agents is an area of active research.
Métodos De Síntesis
The synthesis of 1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]-2-(1,3-thiazol-2-yl)piperidine inhibitors involves several steps, including the preparation of the starting materials, the coupling reaction, and the purification of the final product. The starting materials are 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid and 2-(1,3-thiazol-2-yl)piperidine-1-carboxylic acid. The coupling reaction is performed using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The final product is purified using column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]-2-(1,3-thiazol-2-yl)piperidine inhibitors have been extensively studied for their therapeutic potential in the treatment of type 2 diabetes. They have been shown to improve glycemic control, reduce HbA1c levels, and lower fasting and postprandial glucose levels. In addition, this compound inhibitors have been found to have cardiovascular and renal protective effects, as well as anti-inflammatory and anti-oxidant properties.
Propiedades
IUPAC Name |
3-(3,5-dimethylpyrazol-1-yl)-1-[2-(1,3-thiazol-2-yl)piperidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4OS/c1-12-11-13(2)20(18-12)9-6-15(21)19-8-4-3-5-14(19)16-17-7-10-22-16/h7,10-11,14H,3-6,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUQJLOKBGVWTDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCC(=O)N2CCCCC2C3=NC=CS3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-allyl-4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6104891.png)

![(4-{2-[5-(2-hydroxyphenyl)-1-phenyl-1H-1,2,4-triazol-3-yl]vinyl}phenoxy)acetic acid](/img/structure/B6104913.png)
![4-(1H-imidazol-1-ylmethyl)-N-[4-methyl-3-(2-oxo-1-pyrrolidinyl)phenyl]benzamide](/img/structure/B6104921.png)

![2-{1-(4-methoxy-2,3-dimethylbenzyl)-4-[(1-phenyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6104933.png)


![2,4-dihydroxy-3-methylbenzaldehyde (3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)hydrazone](/img/structure/B6104961.png)
![1-{[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methyl}-3-piperidinecarboxamide](/img/structure/B6104966.png)
![2-(2-chloroisonicotinoyl)-7-(4-fluorobenzyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6104973.png)
![2-(3-fluorophenyl)-1-{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B6104978.png)
![N-[5-(aminocarbonyl)-2,4-dichlorophenyl]-3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolecarboxamide](/img/structure/B6104981.png)
![4-[3-(1,3-benzodioxol-5-yl)propanoyl]-2-benzylmorpholine](/img/structure/B6104982.png)